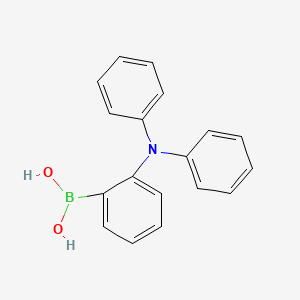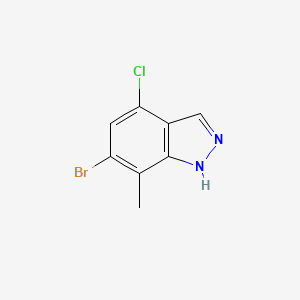
6-bromo-4-chloro-7-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-chloro-7-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents at specific positions on the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-7-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the diazotization of 4-chloro-2-fluoroaniline followed by a reaction with sodium nitrite and nitrite . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to their high yields and minimal formation of byproducts. The use of catalysts like copper and silver in cyclization reactions is common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-chloro-7-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
6-bromo-4-chloro-7-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Indazole derivatives are known for their anticancer, anti-inflammatory, and antibacterial properties.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industry: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-chloro-7-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1H-indazole-4-carboxaldehyde: Another indazole derivative with similar structural features.
4-bromo-6-chloro-1H-indazole: Shares the same core structure but lacks the methyl group.
Uniqueness
6-bromo-4-chloro-7-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H6BrClN2 |
|---|---|
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-7-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(9)2-7(10)5-3-11-12-8(4)5/h2-3H,1H3,(H,11,12) |
Clave InChI |
OJEAFZUUOJZMON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1NN=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
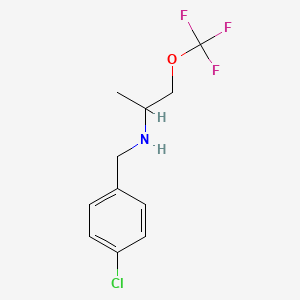
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
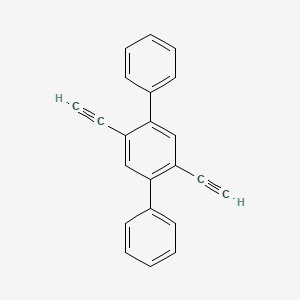
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)

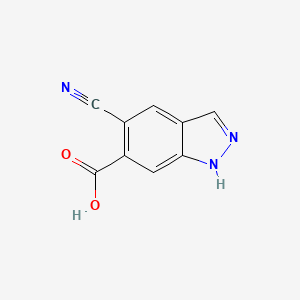
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
